molecular formula C12H11NO2 B12628285 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one CAS No. 922167-70-2

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one

Cat. No.: B12628285
CAS No.: 922167-70-2
M. Wt: 201.22 g/mol
InChI Key: IXSOFSWSTHTOIJ-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one is a heterocyclic compound that belongs to the pyran family Pyrans are six-membered oxygen-containing rings that are known for their diverse biological and pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one can be achieved through multicomponent reactions (MCRs). One common method involves the reaction of aldehydes, malononitrile, and β-ketoesters in the presence of a catalyst. For instance, the reaction of benzaldehyde, malononitrile, and ethyl acetoacetate in the presence of a base catalyst such as piperidine can yield the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is often employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyran derivatives, which can exhibit different biological and pharmacological activities depending on the nature of the substituents .

Scientific Research Applications

Chemical Properties and Structure

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one is characterized by its six-membered ring containing one oxygen atom and an amino group at the 3-position, a methyl group at the 4-position, and a phenyl group at the 6-position. Its molecular formula is C12H13N1O1. The unique arrangement of functional groups contributes to its distinctive chemical reactivity and biological activity.

Pharmaceutical Applications

The compound has been extensively studied for its biological activities, making it a promising lead compound in drug development. Notable applications include:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, suggesting potential for developing new antibiotics.
  • Antioxidant Properties : The compound has shown significant antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals has been documented in several studies .
  • Anticancer Activity : Preliminary studies suggest that this compound derivatives may inhibit cancer cell proliferation. For example, one study reported that certain derivatives exhibited cytotoxic effects on breast cancer cells .

Organic Synthesis Applications

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Key applications include:

  • Synthesis of Pyranones : The compound can be utilized to synthesize various pyranone derivatives through condensation reactions with aldehydes and ketones, expanding the library of pyranone compounds .
  • Formation of Tricyclic Structures : It has been employed in the synthesis of tricyclic morpholinopyrones, which have demonstrated strong protective actions against neurotoxic agents like amyloid β peptide .
  • Intermediate for Drug Synthesis : The compound acts as an intermediate in the synthesis of other biologically active compounds, facilitating the development of new therapeutic agents .

Data Table: Summary of Applications

Application TypeSpecific ApplicationFindings/Notes
Pharmaceuticals Antimicrobial ActivityEffective against various pathogens
Antioxidant PropertiesSignificant free radical scavenging
Anticancer ActivityCytotoxic effects on cancer cell lines
Organic Synthesis Synthesis of PyranonesUseful in forming complex pyranone derivatives
Formation of Tricyclic StructuresStrong neuroprotective effects documented
Intermediate for Drug SynthesisFacilitates development of new therapeutic agents

Case Studies

  • Antimicrobial Study : A study conducted by researchers demonstrated that derivatives of this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential as a lead compound for antibiotic development.
  • Cytotoxicity Research : In vitro studies on breast cancer cells revealed that certain synthesized derivatives could inhibit cell growth effectively, suggesting a pathway for developing anticancer drugs based on this scaffold .
  • Neuroprotection Study : Research focusing on neurodegenerative diseases found that tricyclic morpholinopyrones derived from this compound provided protection against amyloid β-induced toxicity, highlighting its potential in treating conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-6-phenyl-2H-pyran-2-one involves its interaction with various molecular targets and pathways. For instance, it can inhibit specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one stands out due to its unique combination of an amino group and a phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

3-Amino-4-methyl-6-phenyl-2H-pyran-2-one is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

Molecular Formula : C12H13N3O
Molecular Weight : 213.25 g/mol
CAS Number : 922167-70-2

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound exhibits the following mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : The compound may interact with receptors, influencing signal transduction pathways critical for cell growth and survival.

Antitumor Activity

Research indicates that this compound derivatives possess significant antitumor properties. In vitro studies have demonstrated that certain derivatives exhibit selective cytotoxicity against various cancer cell lines, including breast cancer (SK-BR-3) and lung cancer (A549) cells.

CompoundCell LineED50 (μM)Selectivity Ratio
Derivative ASK-BR-30.28High
Derivative BA5490.44Moderate

These findings suggest that modifications to the phenyl ring and the pyran core can enhance potency and selectivity against specific cancer types .

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. In silico docking studies have shown promising binding affinities to viral proteases, indicating its potential role in inhibiting viral replication mechanisms, particularly against SARS-CoV-2 .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary results suggest that it exhibits activity against a range of bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Antitumor Efficacy in Breast Cancer :
    A study evaluated several derivatives of this compound for their ability to inhibit the growth of breast cancer cells. Compounds demonstrated selective cytotoxicity with minimal impact on normal cell lines, suggesting a favorable therapeutic index .
  • Inhibition of Viral Proteases :
    Another investigation focused on the antiviral properties of the compound against SARS-CoV-2. The derivatives were tested for their binding affinity to the main protease of the virus, showing significant inhibition at low concentrations, which warrants further exploration in clinical settings .

Properties

CAS No.

922167-70-2

Molecular Formula

C12H11NO2

Molecular Weight

201.22 g/mol

IUPAC Name

3-amino-4-methyl-6-phenylpyran-2-one

InChI

InChI=1S/C12H11NO2/c1-8-7-10(15-12(14)11(8)13)9-5-3-2-4-6-9/h2-7H,13H2,1H3

InChI Key

IXSOFSWSTHTOIJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC(=C1)C2=CC=CC=C2)N

Origin of Product

United States

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